RA839 is a synthetic small molecule that acts as a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [, ] It achieves this by directly binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and activation of Nrf2. [] This mechanism makes RA839 a valuable tool in scientific research for studying the biological functions of Nrf2 and its role in various cellular processes. []
RA 839 is a small molecule compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the context of cancer treatment. This compound is primarily known for its role as an inhibitor of the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 (Keap1/Nrf2) pathway, which is crucial for cellular oxidative stress response and metabolism. The modulation of this pathway can influence cellular proliferation and survival, especially in cancer cells that exhibit mutations in the Keap1 gene.
RA 839 is classified as a sulfonamide compound, specifically a bis-sulfonamide derivative. It is synthesized from naphthalene-based precursors, which are modified to enhance their binding affinity to target proteins. The compound's structural framework allows it to interact with specific biological targets, making it a candidate for further pharmacological development.
The synthesis of RA 839 involves several key steps, primarily utilizing reactions such as Heck coupling and sulfonylation. The process typically begins with the reaction of 1-bromo-4-aminonaphthalene with various sulfonyl chlorides to create the desired sulfonamide structure. The following outlines the synthesis steps:
The synthetic route allows for modifications that can lead to various analogs of RA 839, potentially enhancing its biological activity or selectivity.
RA 839's molecular structure features a naphthalene core substituted with sulfonamide groups. The rigidity of the sulfonamide moiety contributes significantly to its binding affinity for the Keap1 protein.
The structural characteristics are critical for understanding how RA 839 interacts with its biological targets.
RA 839 undergoes several chemical reactions that are essential for its function as an inhibitor:
These reactions are fundamental in determining the efficacy of RA 839 as a therapeutic agent.
The mechanism by which RA 839 exerts its effects involves several steps:
Data from fluorescence anisotropy assays indicate that RA 839 exhibits nanomolar affinities for its target, underscoring its potential as a potent inhibitor.
RA 839 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulating RA 839 into usable drug forms.
RA 839 has potential applications primarily in cancer research and therapy:
RA 839 [(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid] is a small molecule activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway with a molecular weight of 452.57 g/mol and the chemical formula C₂₅H₂₈N₂O₄S [2] [7]. It exhibits selective antagonism of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 interaction through a unique noncovalent binding mechanism. The compound demonstrates solubility in DMSO (up to 45.3 mg/mL) but limited aqueous solubility, which influences its experimental applications [2] [7].
RA 839 binds specifically to the Nrf2-interacting Kelch domain of Keap1 through precisely oriented noncovalent interactions. X-ray co-crystallography studies reveal that the tetramethylphenyl sulfonamide group of RA 839 occupies a subpocket within the Keap1 Kelch domain traditionally engaged by the "ETGE" motif of Nrf2 [1] [4]. This binding occurs without covalent modification of Keap1 cysteine residues, distinguishing it from electrophilic Nrf2 activators. The carboxylic acid moiety of the pyrrolidine ring forms critical hydrogen bonds with arginine residues (Arg415, Arg483) in the Keap1 binding pocket, while hydrophobic interactions involve the naphthyl ring system and surrounding nonpolar amino acids [1] [4].
Table 1: Structural Characterization of RA839-Keap1 Binding
Structural Parameter | Observation | Functional Significance |
---|---|---|
Binding Site Location | Kelch domain of Keap1 | Directly competes with Nrf2 ETGE motif |
Primary Bond Types | Hydrogen bonding, hydrophobic interactions | Noncovalent and reversible binding |
Key Residues Involved | Arg415, Arg483, Ser508, Ser555, Tyr572 | Forms specific interaction network |
Solvent Accessibility Change | Reduction in solvent-accessible surface area (ΔSASA = 780 Ų) | Reflects substantial burial of hydrophobic surfaces |
This binding mode effectively prevents the Keap1-mediated ubiquitination and proteasomal degradation of Nrf2, leading to Nrf2 accumulation and subsequent translocation to the nucleus. The structural basis for this inhibition lies in RA 839's mimicry of the high-affinity ETGE motif of Nrf2, sterically hindering the Keap1-Nrf2 protein-protein interaction interface [1] [4]. The binding is enthalpy-driven with significant contributions from the hydrophobic effect, as evidenced by burial of approximately 780 Ų of predominantly nonpolar surface area upon complex formation [3].
RA 839 exhibits superior selectivity compared to covalent Nrf2 activators due to its nonreactive mechanism. Covalent activators like 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (CDDO-Me) and sulforaphane function through irreversible modification of reactive cysteine residues (Cys151, Cys273, Cys288) in Keap1's intervening region and BTB domain [1] [4]. These electrophilic compounds trigger a conformational change in Keap1 that disrupts its ability to target Nrf2 for degradation. However, their reactivity leads to off-target effects through promiscuous modification of cellular nucleophiles beyond Keap1, potentially contributing to toxicities observed in clinical trials [1] [4].
In contrast, RA 839's noncovalent binding restricts its activity to specific inhibition of the Keap1-Nrf2 protein-protein interaction without widespread cysteine modification. Whole-genome transcriptomic analyses in macrophages demonstrate that RA 839 (10 µM) regulates only 105 probe sets, all linked to canonical Nrf2 signaling pathways. Crucially, these transcriptional responses were completely abolished in Nrf2-knockout macrophages, confirming target specificity [1] [4]. This selectivity profile starkly contrasts with CDDO-Me, which regulates over 500 genes independently of Nrf2 status due to its electrophilic reactivity [1] [4] [5].
Table 2: Selectivity Comparison: RA839 vs. Covalent Nrf2 Activators
Characteristic | RA839 | CDDO-Me (Bardoxolone Methyl) |
---|---|---|
Mechanism | Noncovalent Keap1 Kelch domain binder | Covalent modifier of Keap1 cysteines |
Primary Binding Site | Kelch domain (Nrf2 interaction interface) | BTB/IVR domains (cysteine-rich regions) |
Transcriptional Changes | 105 probe sets (all Nrf2-dependent) | >500 probe sets (Nrf2-dependent and independent) |
Off-Target Effects | Minimal (only 2 genes in Nrf2-KO macrophages) | Extensive (via nonspecific cysteine modification) |
Cellular Stress Response | Absent | Significant (due to electrophilic stress) |
The binding affinity and thermodynamics of RA 839's interaction with Keap1 have been quantitatively characterized using isothermal titration calorimetry (ITC). ITC measurements demonstrate that RA 839 binds to the Keap1 Kelch domain with a dissociation constant (Kd) of approximately 6 μM [1] [4] [7]. This affinity is within the optimal range for tool compounds investigating protein-protein interactions, being sufficiently strong to elicit biological effects while maintaining specificity.
The thermodynamic signature of binding reveals a negative enthalpy change (ΔH < 0), indicating favorable electrostatic and hydrogen bonding interactions consistent with the crystallographically observed contacts with Arg415 and Arg483 [1] [3]. Accompanying this enthalpic contribution is a positive entropy change (TΔS > 0), reflecting the displacement of ordered water molecules from the hydrophobic subpockets upon ligand binding and the associated increase in solvent disorder [3]. This thermodynamic profile (ΔH-driven with favorable ΔS) is unusual for protein-ligand interactions, which typically compensate favorable enthalpy with unfavorable entropy changes. The dual favorable contributions suggest that RA 839 binding benefits from both specific polar contacts and desolvation of hydrophobic surfaces [3].
The binding kinetics follow a simple 1:1 binding model without evidence of cooperativity. The thermodynamic profile aligns with the concept of water-mediated recognition, where the displacement of water molecules from the Keap1 binding pocket contributes significantly to the binding free energy. This is consistent with studies of protein-ligand interactions showing that hydrophobic interfaces release structured water molecules into the bulk solvent, generating substantial entropy gains that drive complex formation [3] [9].
Table 3: Thermodynamic Binding Parameters of RA839-Keap1 Interaction
Parameter | Value | Method | Interpretation |
---|---|---|---|
Kd | ~6 μM | ITC, Fluorescence Polarization | Moderate affinity suitable for functional studies |
ΔG (298 K) | -7.2 kcal/mol | ITC | Spontaneous binding |
ΔH | -8.9 kcal/mol | ITC | Favorable enthalpic contribution (H-bonds) |
TΔS | +1.7 kcal/mol | ITC | Favorable entropic contribution (desolvation) |
Stoichiometry | 1:1 | ITC, X-ray crystallography | Single binding site per Kelch domain |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7